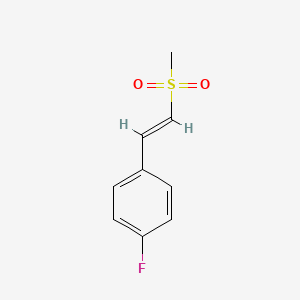
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)-: is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.230 g/mol This compound is characterized by a benzene ring substituted with a fluoro group at the 1-position and a (2-(methylsulfonyl)ethenyl) group at the 4-position
Preparation Methods
The synthesis of Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- involves several steps. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). . The (2-(methylsulfonyl)ethenyl) group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride (CH3SO2Cl) .
Chemical Reactions Analysis
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or , leading to the formation of carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of corresponding alcohols or hydrocarbons.
Scientific Research Applications
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The (2-(methylsulfonyl)ethenyl) group can act as an electron-withdrawing group, influencing the compound’s electronic properties and reactivity . These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)- can be compared with other similar compounds, such as:
Benzene, 1-fluoro-4-(methylsulfonyl)-: This compound has a similar structure but lacks the ethenyl group, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group instead of a fluoro group, leading to variations in its chemical behavior and applications.
Methyl phenyl sulfone: This compound has a sulfone group attached to a methyl-substituted benzene ring, differing in its electronic and steric properties.
These comparisons highlight the unique features of Benzene, 1-fluoro-4-(2-(methylsulfonyl)ethenyl)-, such as its enhanced reactivity due to the presence of both fluoro and (2-(methylsulfonyl)ethenyl) groups.
Properties
CAS No. |
77355-30-7 |
|---|---|
Molecular Formula |
C9H9FO2S |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-fluoro-4-[(E)-2-methylsulfonylethenyl]benzene |
InChI |
InChI=1S/C9H9FO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |
InChI Key |
BVHVFJXAWQEDKJ-VOTSOKGWSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















